N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It features a unique structural configuration that includes a pyrrolidine ring, a fluorophenyl group, and a methylsulfanyl substituent, making it an interesting subject of study for its biological activities and synthetic methodologies. The compound is classified as an amide derivative and is identified by the Chemical Abstracts Service number 955243-56-8, with a molecular formula of C19H19FN2O3 and a molecular weight of approximately 342.4 g/mol .
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce various functional groups.
Technical Details:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide can be represented using various chemical notation systems:
CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
BFPJTPHSDMPJHO-UHFFFAOYSA-N
The compound's molecular formula is C19H19FN2O3, indicating that it contains:
This structural complexity contributes to its potential biological activity and interaction with various biological targets.
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide can participate in several types of chemical reactions:
These reactions are critical for modifying the compound for various applications in research and drug development.
Data:
Understanding these mechanisms is crucial for evaluating its therapeutic potential.
While specific physical properties such as melting point or boiling point are not well-documented, general characteristics include:
Relevant analyses such as spectral data (NMR, IR) would further characterize the compound's properties.
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: